molecular formula C5H7NO B1293586 3,5-Dimethylisoxazole CAS No. 300-87-8

3,5-Dimethylisoxazole

Katalognummer: B1293586
CAS-Nummer: 300-87-8
Molekulargewicht: 97.12 g/mol
InChI-Schlüssel: FICAQKBMCKEFDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethylisoxazole is a heterocyclic organic compound with the molecular formula C5H7NO. It is characterized by a five-membered ring containing one nitrogen and one oxygen atom at adjacent positions, with two methyl groups attached at the 3rd and 5th positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a scaffold for drug development .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

    Lithiation: Typically involves the use of strong bases like n-butyllithium.

    Electrophilic Addition: Common electrophiles include alkyl halides and carbonyl compounds.

Major Products:

Wissenschaftliche Forschungsanwendungen

Bromodomain Inhibition

Bromodomains are protein interaction modules that recognize acetylated lysines on histones, playing a crucial role in the regulation of gene expression. The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetyl-lysine (KAc), making it a valuable scaffold for developing inhibitors targeting bromodomain-containing proteins.

Case Study: Selective Inhibitors Development

Research has shown that derivatives of this compound can selectively inhibit bromodomains. For example, studies reported the optimization of these derivatives to enhance their binding affinity to BRD4(1), a member of the bromodomain and extra-terminal (BET) family. The most potent compounds exhibited IC50 values as low as 4.8 μM against BRD4(1) .

Table 1: Inhibitory Activities of this compound Derivatives

CompoundTargetIC50 (μM)Reference
Compound 3BRD4(1)4.8
Compound 22Colorectal Cancer0.162
Compound DDT26BRD4Not specified

Cancer Therapy

The application of this compound derivatives in cancer therapy has been extensively studied. These compounds have demonstrated significant antiproliferative effects across various cancer cell lines.

Case Study: Antitumor Activity

In a notable study, a dimeric derivative of this compound was synthesized and evaluated for its antitumor activity against colorectal cancer cells (HCT116). The compound exhibited an IC50 value of 162 nM and showed a tumor suppression rate of 56.1% in vivo . These findings underscore the potential of this compound in developing targeted cancer therapies.

Epigenetic Research

The role of epigenetic modifications in gene regulation has made bromodomain inhibitors like those based on this compound important tools for research. By modulating the interaction between bromodomains and acetylated histones, researchers can explore the functional consequences of these modifications on gene expression.

Case Study: Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the this compound core affect its binding affinity and biological activity. For instance, phenol and acetate derivatives have shown strong antiproliferative effects while maintaining low cytotoxicity across other cell lines .

Wirkmechanismus

The primary mechanism by which 3,5-dimethylisoxazole exerts its effects is through its role as an acetyl-lysine mimetic. It binds to bromodomains, which are protein modules that recognize acetylated lysines on histones, thereby influencing gene expression. This binding disrupts the interaction between bromodomains and acetylated histones, leading to changes in chromatin structure and gene transcription .

Vergleich Mit ähnlichen Verbindungen

    Isoxazole: The parent compound without methyl substitutions.

    4-Methylisoxazole: A similar compound with a single methyl group at the 4th position.

Uniqueness: 3,5-Dimethylisoxazole is unique due to its dual methyl substitutions, which enhance its binding affinity and selectivity for bromodomains compared to other isoxazole derivatives .

Biologische Aktivität

3,5-Dimethylisoxazole is a five-membered heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of bromodomain-containing proteins. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is by acting as an acetyl-lysine mimic . This compound can effectively displace acetylated histone-mimicking peptides from bromodomains, which are critical for recognizing histone acetylation marks involved in gene transcription regulation. The binding affinity and selectivity of various derivatives have been explored to enhance their therapeutic potential against cancer and other diseases linked to epigenetic dysregulation .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the this compound core can significantly influence its biological activity. For instance, the introduction of different substituents at the 4-position of the isoxazole ring has been shown to enhance the selectivity and potency of these compounds against specific bromodomains. A notable example is compound 22 , a derivative that exhibited an IC50 value of 162 nM against colorectal cancer cells (HCT116) and demonstrated a tumor suppression rate of 56.1% in vivo .

Table 1: Biological Activity of Selected this compound Derivatives

CompoundIC50 (nM)TargetTumor Suppression Rate (%)
22162BRD456.1
1432BRD4Not tested
28-32<2.1BRD4(1)Not tested

Case Study 1: Antitumor Activity

In a study focusing on colorectal cancer, compound 22 was identified as a potent inhibitor of BRD4, leading to significant down-regulation of c-MYC protein levels and up-regulation of HEXIM1 expression in HCT116 cells. These changes were associated with the induction of apoptosis through intrinsic pathways, highlighting the potential for developing new cancer therapies targeting epigenetic mechanisms .

Case Study 2: Selective Bromodomain Inhibition

Another study explored the binding interactions between various derivatives of this compound and different bromodomains using X-ray crystallography. The results indicated that specific substitutions could enhance selectivity for either BRD4 or CREBBP bromodomains, paving the way for more targeted therapies in treating diseases associated with aberrant gene regulation .

Pharmacological Characterization

The pharmacological characterization of this compound derivatives has revealed their potential not only as anticancer agents but also as anti-inflammatory compounds. By inhibiting bromodomain interactions that are crucial for inflammatory responses, these compounds may offer therapeutic benefits in conditions such as autoimmune diseases and chronic inflammation .

Eigenschaften

IUPAC Name

3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4-3-5(2)7-6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICAQKBMCKEFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059784
Record name Isoxazole, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300-87-8
Record name 3,5-Dimethylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoxazole, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIMETHYLISOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS7C0HP303
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

By substituting 5-amino-1,3-benzodioxole for 4-(trifluoromethyl)aniline in a, and then substituting the appropriate substituted propiolic ester for ethyl propiolate and/or the appropriate stubstituted nitromethane for nitroethane in a, the identical process gives 4-(1,3-benzodioxol-5-aminocarbonyl)-3-methylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl])-3,5-dimethylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropyl-5-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-cyclopropylisoxazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted propiolic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylisoxazole
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylisoxazole
Reactant of Route 3
Reactant of Route 3
3,5-Dimethylisoxazole
Reactant of Route 4
Reactant of Route 4
3,5-Dimethylisoxazole
Reactant of Route 5
3,5-Dimethylisoxazole
Reactant of Route 6
3,5-Dimethylisoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.